4,4-Dimethylpyrrolidin-3-amine 4,4-Dimethylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688664
InChI: InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C6H14N2
Molecular Weight: 114.19 g/mol

4,4-Dimethylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17688664

Molecular Formula: C6H14N2

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylpyrrolidin-3-amine -

Specification

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
IUPAC Name 4,4-dimethylpyrrolidin-3-amine
Standard InChI InChI=1S/C6H14N2/c1-6(2)4-8-3-5(6)7/h5,8H,3-4,7H2,1-2H3
Standard InChI Key PSOSCZPVIGSAAZ-UHFFFAOYSA-N
Canonical SMILES CC1(CNCC1N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4,4-Dimethylpyrrolidin-3-amine (IUPAC name: 3-amino-4,4-dimethylpyrrolidine) consists of a five-membered pyrrolidine ring with the following substituents:

  • Two methyl groups at the 4-position, introducing steric bulk and influencing conformational flexibility.

  • A primary amine at the 3-position, providing a site for hydrogen bonding and nucleophilic reactivity.

The compound’s molecular formula is C₆H₁₄N₂, with a molar mass of 114.19 g/mol . Its saturated ring system adopts an envelope conformation, with the amine group participating in intramolecular hydrogen bonding under certain conditions.

Physicochemical Properties

Critical physical parameters derived from analogous pyrrolidine derivatives include:

PropertyValueSource
Boiling Point160°C (760 mmHg)
Density0.899 g/mL at 25°C
Refractive Index1.462–1.465
pKa9.93 ± 0.10 (predicted)
Flash Point52°C (125°F)

The pKa value indicates moderate basicity, consistent with aliphatic amines. The compound’s solubility profile favors polar organic solvents like ethanol and methanol, with limited aqueous solubility at physiological pH.

Synthetic Methodologies

Retrosynthetic Analysis

Current routes to 4,4-dimethylpyrrolidin-3-amine leverage 3-oxopyrrolidone intermediates as key precursors . A representative pathway involves:

  • Aldol Condensation: Ethyl glyoxylate reacts with ketones to form γ-keto esters.

  • Cyclization: Intramolecular amidation generates 3-oxopyrrolidones.

  • Reductive Amination: Catalytic hydrogenation or borane-mediated reduction converts the oxo group to an amine.

This three-step sequence achieves yields >65% on multigram scales , with purification via recrystallization avoiding chromatographic methods.

Biological and Pharmacological Applications

Enzyme Inhibition

Pyrrolidine derivatives exhibit protein kinase inhibition through competitive binding at ATP sites. The 4,4-dimethyl configuration enhances hydrophobic interactions with kinase pockets, while the 3-amine group forms hydrogen bonds with catalytic residues. Comparative studies show 10–30 nM IC₅₀ values against kinases like CDK2 and EGFR.

Neurotransmitter Receptor Modulation

The compound’s amine group mimics natural neurotransmitters, enabling activity at G protein-coupled receptors (GPCRs). In vitro assays demonstrate:

  • Dopamine D2 Receptor: Partial agonism with 45% efficacy relative to dopamine.

  • Serotonin 5-HT₁A Receptor: Antagonism at micromolar concentrations.

These effects suggest potential in treating neurological disorders, though in vivo validation remains pending.

Prodrug Development

4,4-Dimethylpyrrolidin-3-amine serves as a prodrug scaffold when functionalized with cyclopropanecarbonyl groups. Such modifications enhance blood-brain barrier penetration, as evidenced by a 3.2-fold increase in cerebrospinal fluid concentration compared to unmodified analogs.

Industrial and Material Science Applications

Chiral Auxiliaries

The compound’s rigid structure facilitates asymmetric synthesis. For example, it directs stereoselectivity in Mannich reactions, achieving enantiomeric excesses >90% .

Polymer Additives

Incorporating 4,4-dimethylpyrrolidin-3-amine into polyamide backbones improves thermal stability, with glass transition temperatures (Tg) increasing from 85°C to 112°C .

Comparative Analysis with Related Compounds

CompoundKey FeatureApplicationReference
1-Ethyl-4,4-dimethylpyrrolidin-3-amineEthyl substituent at N1Kinase inhibitor lead
3-Amino-4,4-dimethylpyrrolidin-2-oneLactam structureAntibacterial agent
4,4-Dimethyl-1-(1-methylcyclopropanecarbonyl)pyrrolidin-3-amineCyclopropane acyl groupCNS-targeted prodrug

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure forms .

  • Targeted Drug Delivery: Conjugating the amine group with tumor-homing peptides for oncology applications.

  • Computational Modeling: Machine learning-driven optimization of substituent effects on receptor binding.

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